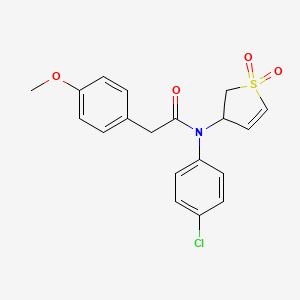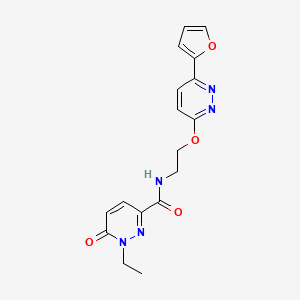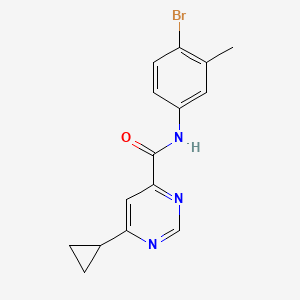![molecular formula C13H13N9O B2485556 1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 2034537-24-9](/img/structure/B2485556.png)
1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several heterocyclic rings including pyrazole, oxadiazole, and pyrimidine . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves the use of 1-methyl-1H-pyrazole and 1H-pyrazolo[3,4-d]pyrimidin-4-amine as starting materials . The specific synthetic route can vary depending on the desired substitutions on the pyrazole and pyrimidine rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of pyrazole, oxadiazole, and pyrimidine rings . These rings are connected in a specific arrangement to form the overall structure of the compound.Chemical Reactions Analysis
This compound, due to its complex structure, can participate in a variety of chemical reactions. For instance, it has been reported to show good inhibitory effect with an IC50 values ranging 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular weight of 82.1038 and a molecular formula of C4H6N2 .Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole-containing compounds, such as our target molecule, exhibit significant antimicrobial potential. Researchers have found that derivatives of 1,3-diazole (the imidazole core) possess antibacterial, antimycobacterial, and antifungal properties . These compounds could play a crucial role in combating infectious diseases.
Enzymatic Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold has been investigated for its enzymatic inhibitory activity. For instance, it has been tested against CDK2/cyclin A2, suggesting potential applications in cancer therapy or cell cycle regulation .
Drug Development
Imidazole derivatives serve as essential synthons in drug discovery. Their diverse chemical and biological properties make them valuable for designing novel drugs. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (bactericidal) .
Organic Synthesis
1-Methyl-1H-pyrazol-3-amine, a precursor to our compound, is an important intermediate in organic synthesis. It contributes to the creation of pharmaceuticals, agrochemicals, and dyestuffs .
Solvent-Free Synthesis
Efficient synthetic routes for related compounds have been explored. For instance, a solvent-free one-pot two-step synthesis yielded 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlighting the versatility of imidazole-based chemistry .
Mécanisme D'action
Target of Action
Many pyrazole and oxadiazole derivatives have been found to interact with various enzymes and receptors in the body .
Mode of Action
Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many similar compounds work by binding to their target proteins and modulating their activity .
Biochemical Pathways
Many similar compounds have been found to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
Many similar compounds are well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
Many similar compounds have been found to have a variety of effects, including anti-inflammatory, anticancer, and antimicrobial activities .
Action Environment
The action of this compound, like that of many drugs, could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N9O/c1-21-6-8(3-17-21)11-19-10(23-20-11)5-14-12-9-4-18-22(2)13(9)16-7-15-12/h3-4,6-7H,5H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOPLWHKSJGJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=C4C=NN(C4=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
![8-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2485475.png)



![2-((3-allyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2485485.png)



![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![N1-(3-methoxyphenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2485492.png)
![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2485494.png)
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2485495.png)
